molecular formula C7H14ClNO3 B2647697 Methyl 6-amino-5-oxohexanoate;hydrochloride CAS No. 2110392-71-5

Methyl 6-amino-5-oxohexanoate;hydrochloride

Cat. No. B2647697
CAS RN: 2110392-71-5
M. Wt: 195.64
InChI Key: VJZQYEIFOMZCIG-UHFFFAOYSA-N
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Description

“Methyl 6-amino-5-oxohexanoate;hydrochloride” is a chemical compound with the molecular formula C7H13NO3. It is commonly used in the solution-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 6-amino-5-oxohexanoate;hydrochloride” adopts an approximately planar conformation. The torsion angles in the aliphatic chain between the carbonyl group C atoms range from 172.97 (14) to 179.38 (14)° and the r.m.s. deviation of all non-H atoms is 0.059 Å .


Physical And Chemical Properties Analysis

“Methyl 6-amino-5-oxohexanoate;hydrochloride” is a powder or crystal in form. It has a molecular weight of 195.65 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Studies

  • Anticonvulsant Enaminones : Research on methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and related compounds has explored their potential anticonvulsant activity. These studies involved the evaluation of structure-activity correlations, highlighting the synthesis and toxicity assessments of various analogs. These findings may contribute to understanding the chemical behavior and potential applications of similar compounds (K. Scott et al., 1993).

  • Leukotriene Synthesis : Methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate in leukotriene synthesis, has been synthesized from 2-cyclohexen-1-one. This research outlines a synthetic route that could be relevant for the production of related compounds and their applications in biological systems (R. Hayes & T. Wallace, 1990).

  • Amino Group Blocking : Studies on the reversible blocking of amino groups with citraconic anhydride have explored the chemical modification of amino acids, which could inform methods for modifying or protecting functional groups in related molecules (H. Dixon & R. Perham, 1968).

  • Amino Acid Formation : Research into the anaerobic degradation of lysine has led to the discovery of 3,5-diaminohexanoate, a new amino acid, through cobamide coenzyme-dependent migration. This work could provide insights into the metabolic pathways and chemical transformations relevant to similar compounds (L. Tsai & T. Stadtman, 1968).

  • Gas-Liquid Chromatography Applications : A study on the determination of delta-aminolaevulinic acid in biological fluids by gas-liquid chromatography highlights the analytical chemistry applications that could potentially extend to the analysis of similar compounds (A. Gorchein, 1984).

Safety and Hazards

“Methyl 6-amino-5-oxohexanoate;hydrochloride” is classified under GHS07. The hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 6-amino-5-oxohexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-3-6(9)5-8;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZQYEIFOMZCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-5-oxohexanoate hydrochloride

CAS RN

2110392-71-5
Record name methyl 6-amino-5-oxohexanoate hydrochloride
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